4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride
Overview
Description
(S)-3’-Hydroxy-N-methylcoclaurine is an structure analog of Coclaurine, a benzyltetrahydroisoquinoline alkaloid extracted from Magnolia salicifolia.
Mechanism of Action
Target of Action
Coclaurine, also known as 4-[[(1S)-7-Hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride, is a nicotinic acetylcholine receptor antagonist . This means that it primarily targets the nicotinic acetylcholine receptors, which play a crucial role in the nervous system by mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
As an antagonist, coclaurine binds to the nicotinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This prevents the normal transmission of nerve impulses through these receptors, leading to various physiological effects .
Biochemical Pathways
Given its role as a nicotinic acetylcholine receptor antagonist, it likely impacts pathways involving acetylcholine and its associated neural signaling processes .
Pharmacokinetics
Like many alkaloids, it is likely that coclaurine has low solubility and bioavailability
Result of Action
The molecular and cellular effects of coclaurine’s action largely depend on the specific physiological context. By inhibiting the action of acetylcholine at the nicotinic acetylcholine receptors, coclaurine can affect a wide range of physiological processes, from muscle contraction to cognitive functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of coclaurine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its target receptors and exert its effects
Properties
IUPAC Name |
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;/h3-4,8-10,14,20-22H,5-7H2,1-2H3;1H/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYVVORANBZHOP-UQKRIMTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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